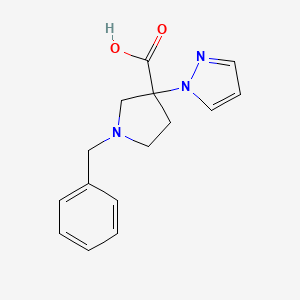
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound with the following chemical structure:
C16H19N3O2
It contains a pyrrolidine ring fused with a pyrazole moiety, and a carboxylic acid group. The compound’s systematic name is 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid .
準備方法
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a benzylamine derivative and a pyrazole carboxylic acid. The benzyl group is introduced via a nucleophilic substitution reaction.
Reaction Conditions:Reagents: Benzylamine, pyrazole carboxylic acid
Conditions: Typically carried out in a suitable solvent (e.g., ethanol, methanol) under reflux conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
化学反応の分析
Reactivity: 1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the benzyl or pyrazole substituents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
科学的研究の応用
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Industry: Research into novel therapies.
作用機序
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
類似化合物との比較
While no direct analogs are mentioned, it’s essential to explore related pyrazole-containing compounds to highlight its uniqueness. Some similar compounds include:
1-Benzyl-1H-pyrazol-3-amine: (CAS: 21377-09-3)
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: (CAS: 1141-70-4)
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
1-benzyl-3-pyrazol-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2/c19-14(20)15(18-9-4-8-16-18)7-10-17(12-15)11-13-5-2-1-3-6-13/h1-6,8-9H,7,10-12H2,(H,19,20) |
InChIキー |
MQUNXPBQSBWRGX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1(C(=O)O)N2C=CC=N2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13130190.png)
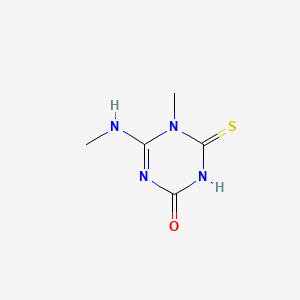
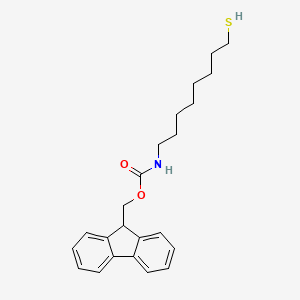
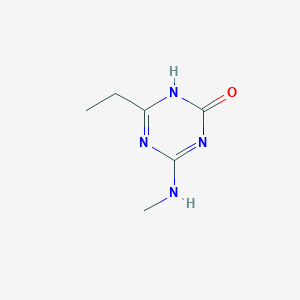

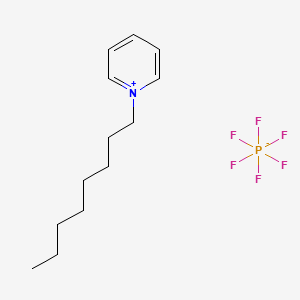

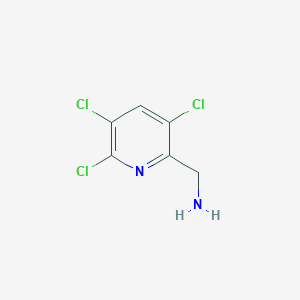
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)



![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
